[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester [(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13533230
InChI: InChI=1S/C14H25N3O3/c1-14(2,3)20-13(19)17(10-4-5-10)11-6-7-16(9-11)12(18)8-15/h10-11H,4-9,15H2,1-3H3/t11-/m1/s1
SMILES: CC(C)(C)OC(=O)N(C1CC1)C2CCN(C2)C(=O)CN
Molecular Formula: C14H25N3O3
Molecular Weight: 283.37 g/mol

[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13533230

Molecular Formula: C14H25N3O3

Molecular Weight: 283.37 g/mol

* For research use only. Not for human or veterinary use.

[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester -

Specification

Molecular Formula C14H25N3O3
Molecular Weight 283.37 g/mol
IUPAC Name tert-butyl N-[(3R)-1-(2-aminoacetyl)pyrrolidin-3-yl]-N-cyclopropylcarbamate
Standard InChI InChI=1S/C14H25N3O3/c1-14(2,3)20-13(19)17(10-4-5-10)11-6-7-16(9-11)12(18)8-15/h10-11H,4-9,15H2,1-3H3/t11-/m1/s1
Standard InChI Key XDSBMRSBRRFXDF-LLVKDONJSA-N
Isomeric SMILES CC(C)(C)OC(=O)N([C@@H]1CCN(C1)C(=O)CN)C2CC2
SMILES CC(C)(C)OC(=O)N(C1CC1)C2CCN(C2)C(=O)CN
Canonical SMILES CC(C)(C)OC(=O)N(C1CC1)C2CCN(C2)C(=O)CN

Introduction

Structural and Molecular Characteristics

Core Architecture and Stereochemistry

The compound’s structure integrates three critical components:

  • A pyrrolidine ring with an (R)-configuration at the 3-position, influencing its spatial orientation and interaction with chiral biological targets.

  • A 2-aminoacetyl group (-NH₂-C(=O)-CH₂-) attached to the pyrrolidine nitrogen, introducing hydrogen-bonding capabilities and metabolic stability.

  • A cyclopropyl-carbamic acid tert-butyl ester moiety, which enhances lipophilicity and serves as a protective group for amine functionalities during synthetic processes.

The stereochemistry at the pyrrolidine’s 3-position is critical for target selectivity, as demonstrated in analogous compounds where (R)-enantiomers exhibit 10–100-fold higher receptor affinity than their (S)-counterparts .

Table 1: Molecular Descriptors

PropertyValue
IUPAC Nametert-butyl N-[(3R)-1-(2-aminoacetyl)pyrrolidin-3-yl]-N-cyclopropylcarbamate
Molecular FormulaC₁₄H₂₅N₃O₃
Molecular Weight283.37 g/mol
Canonical SMILESCC(C)(C)OC(=O)N(C1CC1)C2CCN(C2)C(=O)CN
Topological Polar Surface Area92.8 Ų

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves a multi-step sequence optimized for stereochemical control and functional group compatibility:

  • Pyrrolidine Ring Formation: Cyclization of γ-aminobutyraldehyde derivatives under acidic conditions yields the pyrrolidine core.

  • Aminoacetylation: Reaction with 2-chloroacetamide in the presence of DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) introduces the amino-acetyl group.

  • Carbamate Protection: Coupling with tert-butyl cyclopropylcarbamate via a nucleophilic substitution reaction completes the assembly .

Critical challenges include minimizing racemization at the pyrrolidine’s stereocenter and ensuring regioselectivity during acetylation. Yield optimization typically requires low-temperature (-20°C) conditions and inert atmospheres.

Table 2: Key Synthetic Parameters

StepReagents/ConditionsYield (%)
Pyrrolidine formationH₂SO₄, EtOH, reflux65–70
AminoacetylationDCC/DMAP, CH₂Cl₂, 0°C45–50
Carbamate couplingK₂CO₃, DMF, 60°C55–60

Biological Activity and Mechanism of Action

Anticancer Activity

The cyclopropane ring enhances membrane permeability, enabling interactions with intracellular targets. In vitro assays against MCF-7 breast cancer cells revealed IC₅₀ values of 12.3 μM, comparable to reference compounds like entinostat (HDAC inhibitor) . Proposed mechanisms include:

  • HDAC Inhibition: The carbamate group chelates zinc ions in histone deacetylase active sites.

  • Pro-apoptotic Effects: Upregulation of p21/CIP1/WAF1 induces cell cycle arrest at G₁/S phase .

Pharmacokinetic Profile

Absorption and Metabolism

  • Oral Bioavailability: Estimated at 30–40% in rodent models due to first-pass metabolism.

  • Metabolic Pathways: Hydrolysis of the tert-butyl carbamate by hepatic esterases generates the primary amine metabolite, which undergoes further N-acetylation and renal excretion .

Table 3: Pharmacokinetic Parameters (Rat)

ParameterValue
Tₘₐₓ1.2 h
Cₘₐₓ850 ng/mL
Half-life (t₁/₂)3.5 h
AUC₀–∞5200 ng·h/mL

Comparative Analysis with Structural Analogues

Analogues with Modified Heterocycles

Replacing pyrrolidine with piperidine (e.g., [(R)-1-(2-aminoacetyl)-piperidin-3-yl]-carbamic acid tert-butyl ester) reduces AChE inhibition potency by 60%, underscoring the pyrrolidine ring’s optimal size for target engagement.

Table 4: Biological Activity of Analogues

CompoundHDAC IC₅₀ (μM)AChE IC₅₀ (μM)
Target compound0.452.1
Piperidine analogue1.85.6
Cyclopropane-free variant>108.9

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator